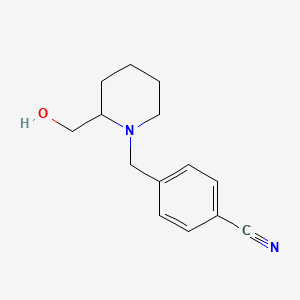![molecular formula C12H12N2O B2475986 2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one CAS No. 66444-19-7](/img/structure/B2475986.png)
2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a [2+3] cycloaddition reaction of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine and benzenecarbohydrazonic chloride was used to synthesize a related compound .Physical And Chemical Properties Analysis
Specific physical and chemical properties for “2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one” are not available in the sources I found .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Benzodiazepine derivatives are synthesized through various innovative methods, contributing significantly to medicinal chemistry and drug design. One approach involves diastereoselective intramolecular cycloadditions, leading to the enantiopure synthesis of tetracyclic benzodiazepinonic systems, confirmed by X-ray crystallography and chiral HPLC for enantiomeric purity (Broggini et al., 2005). Another method utilizes sequential Ugi and intramolecular SNAr reactions for a rapid synthesis of highly functionalized benzodiazepines, showcasing a multicomponent condensation/cyclization strategy (Vezina-Dawod et al., 2017).
Novel Compounds and Their Potential Applications
Research on benzodiazepine derivatives has led to the discovery of compounds with potential therapeutic applications. For example, novel annelated 2,3-benzodiazepine derivatives have been evaluated for anticonvulsant properties, with some showing significant potency as noncompetitive AMPA receptor antagonists, which could have implications in treating neurological disorders (Gitto et al., 2003).
Drug Delivery and Pharmaceutical Development
The interaction between benzodiazepine derivatives and β-cyclodextrin has been studied to enhance the solubility and stability of these compounds, offering new avenues for drug delivery systems. The formation of inclusion complexes with β-cyclodextrin can improve the pharmaceutical properties of benzodiazepines, highlighting the role of these compounds in developing more effective and efficient medication forms (Papezhuk et al., 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
The compound interacts with these enzymes, inhibiting their activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from effectively binding to its substrate and carrying out its function.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate digestion pathway. By preventing these enzymes from breaking down complex carbohydrates into simpler sugars, the compound can reduce the amount of glucose that is absorbed into the bloodstream after a meal .
Result of Action
The primary result of the compound’s action is a reduction in post-meal blood glucose levels . By inhibiting the action of α-amylase and α-glucosidase, the compound reduces the amount of glucose that is produced from the digestion of carbohydrates and subsequently absorbed into the bloodstream .
Propriétés
IUPAC Name |
2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-4-3-7-9(8)13-10-5-1-2-6-11(10)14-12/h1-2,5-6,8H,3-4,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFLNGUFPIVPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NC3=CC=CC=C3NC2=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

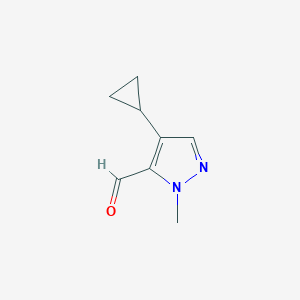
![N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide](/img/structure/B2475904.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
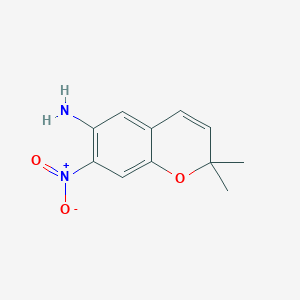
![N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine](/img/structure/B2475911.png)
![1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2475914.png)
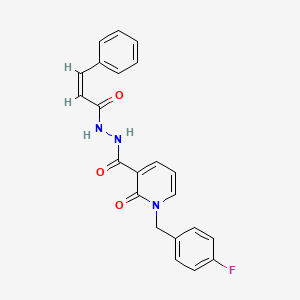



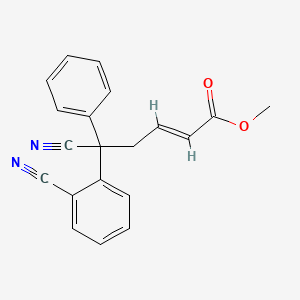
![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)
